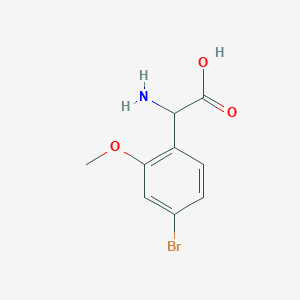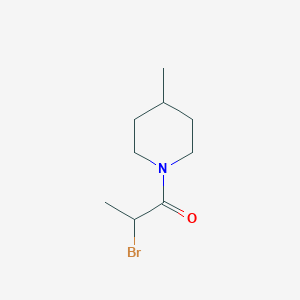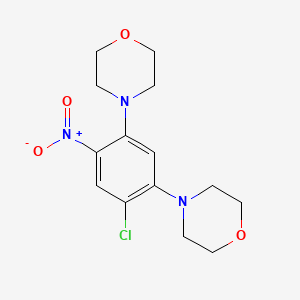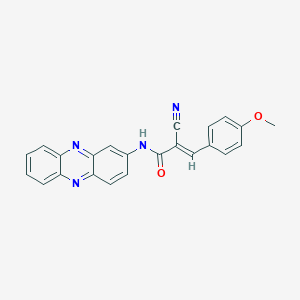
2-Amino-2-(4-bromo-2-methoxyphenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Amino-2-(4-bromo-2-methoxyphenyl)acetic acid” is a chemical compound with the molecular formula C9H9BrO3 . It has a molecular weight of 245.07 . The compound is typically stored in a dry room at normal temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9BrO3/c1-13-8-5-7 (10)3-2-6 (8)4-9 (11)12/h2-3,5H,4H2,1H3, (H,11,12) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and solubility were not available in the retrieved data.Aplicaciones Científicas De Investigación
Metabolism and Identification of Metabolites
Research on the metabolism of psychoactive substances has revealed that compounds structurally related to 2-Amino-2-(4-bromo-2-methoxyphenyl)acetic acid, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), undergo complex metabolic pathways. In rats, this includes transformations leading to various metabolites like 4-bromo-2,5-dimethoxyphenylacetic acid, indicating the involvement of deamination, oxidation, and reduction processes in metabolism. These findings highlight the compound's relevance in pharmacokinetics and drug metabolism studies (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).
Chemical Structure and Properties
The synthesis and characterization of molecules structurally similar to 2-Amino-2-(4-bromo-2-methoxyphenyl)acetic acid contribute to the understanding of their chemical properties. For instance, the study of 2-(3-Bromo-4-methoxyphenyl)acetic acid provided insights into the electron-withdrawing effects of bromine and the electron-donating properties of methoxy groups, offering valuable information for chemical synthesis and drug design (Guzei, Gunderson, & Hill, 2010).
Synthesis and Application in Drug Development
The development of new pharmaceuticals often relies on the synthesis of intermediates like 2-Amino-2-(4-bromo-2-methoxyphenyl)acetic acid. Research demonstrates its utility in synthesizing naproxen intermediates, showcasing the compound's role in creating anti-inflammatory drugs (Ai, 2002).
Antioxidant Activity and Natural Products
Exploring the antioxidant properties of related bromophenols from marine red algae, studies have identified compounds with potent free radical scavenging activity. This suggests that derivatives of 2-Amino-2-(4-bromo-2-methoxyphenyl)acetic acid could be explored for their antioxidant potential, contributing to food preservation and health promotion (Li, Li, Gloer, & Wang, 2011).
Novel Applications in Material Science
The acylation of amines and synthesis of novel compounds using related chemical structures demonstrate the broad applicability of 2-Amino-2-(4-bromo-2-methoxyphenyl)acetic acid in creating materials with potential electronic, photonic, or therapeutic applications. Such studies lay the groundwork for future innovations in various fields of science and technology (Arutjunyan, Hakobyan, Hakobyan, Gevorgyan, & Panosyan, 2013).
Safety and Hazards
Propiedades
IUPAC Name |
2-amino-2-(4-bromo-2-methoxyphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-14-7-4-5(10)2-3-6(7)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPHFMGQTWCOBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)C(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(4-bromo-2-methoxyphenyl)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]-4,6-dimethylnicotinonitrile](/img/structure/B2728124.png)




![3-[(3,4-dimethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B2728133.png)
![[4-(1H-indol-4-yl)piperazin-1-yl]-(3-nitrophenyl)methanone](/img/structure/B2728137.png)
![Methyl 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B2728138.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2728139.png)


![1-[2-(4-Fluoro-3-methylphenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2728144.png)
![6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-7-methylisoquinoline](/img/structure/B2728145.png)
